molecular formula C22H19Br2FN2O B609812 N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline CAS No. 1235481-90-9

N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline

Cat. No. B609812
M. Wt: 506.21
InChI Key: XNLTWMQBJFWQOU-UHFFFAOYSA-N
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Patent
US08748473B2

Procedure details

DAST [(Et2NSF3) 0.12 ml, 0.916 mmol] was added dropwise to a solution of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol (0.102 g, 0.203 mmol) in 6.0 ml of anhydrous DCM at −78° C. The reaction was stirred at −78° C. for one hour before being slowly warmed to 0° C. over 5 hours. The reaction was quenched by addition of phosphate buffer (pH=8) and extracted with DCM. The aqueous phase was extracted twice with 10 ml DCM. The combined organics were dried over Na2SO4, filtered and concentrated. The crude reaction material was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA). Fractions containing the desired fluorinated product were further purified with 40% EtOAc/hexanes (+0.1% TEA). Isolated 5.7 mg desired product.
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[Br:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:25][CH:26](O)[CH2:27][NH:28][C:29]3[CH:34]=[CH:33][CH:32]=[C:31]([O:35][CH3:36])[CH:30]=3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][C:19]([Br:24])=[CH:18][CH:17]=3>C(Cl)Cl>[Br:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:25][CH:26]([F:7])[CH2:27][NH:28][C:29]3[CH:34]=[CH:33][CH:32]=[C:31]([O:35][CH3:36])[CH:30]=3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][C:19]([Br:24])=[CH:18][CH:17]=3

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
0.102 g
Type
reactant
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CNC1=CC(=CC=C1)OC)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being slowly warmed to 0° C. over 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of phosphate buffer (pH=8)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 10 ml DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction material
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA)
ADDITION
Type
ADDITION
Details
Fractions containing the
CUSTOM
Type
CUSTOM
Details
were further purified with 40% EtOAc/hexanes (+0.1% TEA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CNC1=CC(=CC=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 mg
YIELD: CALCULATEDPERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.